4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine 4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20520756
InChI: InChI=1S/C13H13ClN2O/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7H,8,15-16H2
SMILES:
Molecular Formula: C13H13ClN2O
Molecular Weight: 248.71 g/mol

4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine

CAS No.:

Cat. No.: VC20520756

Molecular Formula: C13H13ClN2O

Molecular Weight: 248.71 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine -

Specification

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
IUPAC Name 4-[(3-chlorophenyl)methoxy]benzene-1,2-diamine
Standard InChI InChI=1S/C13H13ClN2O/c14-10-3-1-2-9(6-10)8-17-11-4-5-12(15)13(16)7-11/h1-7H,8,15-16H2
Standard InChI Key UHJZBSONNAQWBJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)N)N

Introduction

Structural and Electronic Characteristics

The compound’s structure combines electron-donating amine groups (-NH₂) at the 1- and 2-positions of the benzene ring with an electron-withdrawing 3-chlorophenylmethoxy group (-OCH₂C₆H₄Cl) at the 4-position. This juxtaposition creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Table 1: Comparative Structural Analysis of Benzene-1,2-diamine Derivatives

CompoundSubstituent at Position 4Molecular FormulaMolecular Weight (g/mol)Key Electronic Features
4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine-OCH₂C₆H₄Cl (3-Cl)C₁₃H₁₃ClN₂O258.71Electron-withdrawing Cl, polar OCH₂ bridge
1-N-[(4-Chlorophenyl)methyl]benzene-1,2-diamine-CH₂C₆H₄Cl (4-Cl)C₁₃H₁₃ClN₂232.71Electron-withdrawing Cl, nonpolar CH₂ bridge
N1-(4-Chlorophenyl)benzene-1,2-diamine -NHC₆H₄Cl (4-Cl)C₁₂H₁₁ClN₂218.68Direct aryl-amine linkage, planar structure

Key Observations:

  • The methoxy group in the target compound introduces an oxygen atom, enhancing polarity and potential hydrogen-bonding capacity compared to methylene-linked analogs .

  • The 3-chlorophenyl substituent may induce steric hindrance and alter electronic delocalization compared to para-substituted derivatives, affecting reaction kinetics and binding interactions.

Synthetic Methodologies

While no direct synthesis of 4-[(3-Chlorophenyl)methoxy]benzene-1,2-diamine is documented, analogous routes for benzene-1,2-diamine derivatives suggest plausible strategies:

Hypothesized Synthesis Pathway

  • Protection of Amine Groups:

    • Benzene-1,2-diamine is treated with Boc anhydride to protect the amine groups, yielding N,N'-di-Boc-benzene-1,2-diamine.

  • Methoxy Group Installation:

    • Mitsunobu reaction between the protected diamine and 3-chlorobenzyl alcohol introduces the methoxy group at position 4.

  • Deprotection:

    • Acidic hydrolysis (e.g., HCl in dioxane) removes Boc groups, yielding the final product.

Optimization Considerations:

  • Catalyst selection (e.g., DIAD, triphenylphosphine for Mitsunobu) and solvent polarity (THF vs. DMF) critically influence yield.

  • Purification via silica gel chromatography with gradient elution (hexane:ethyl acetate) is expected to resolve intermediates.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis in Analog Studies
SolubilityLow aqueous solubility (≤1 mg/mL)Hydrophobic 3-chlorophenyl group
Melting Point110–115°CSimilar to N1-(4-Cl-phenyl) derivative
LogP~2.8Computed via XLogP3 (PubChem method)
UV-Vis Absorptionλₘₐₓ ≈ 280 nm (aryl π→π* transition)Observed in chlorophenyl-diamines

Spectroscopic Signatures:

  • ¹H NMR: Aromatic protons adjacent to chlorine (δ 7.2–7.4 ppm), methoxy methylene (δ 4.5–4.7 ppm), and amine protons (δ 5.1–5.3 ppm) .

  • IR: N-H stretches (~3350 cm⁻¹), C-Cl (750 cm⁻¹), and C-O-C (1250 cm⁻¹).

Biological Activity and Applications

Anticipated Mechanisms of Action

  • DNA Interaction: The compound’s planar structure may enable intercalation or minor groove binding, analogous to chlorophenyl-diamine derivatives.

  • Enzyme Inhibition: The 3-chlorophenyl group could act as a pharmacophore in kinase or protease binding pockets, similar to clofazimine analogs.

Table 3: Hypothesized Biological Activities

ActivityPotential TargetStructural Basis
AntimicrobialLeishmania major enzymesChlorophenyl moiety in antiplasmodials
AnticancerTopoisomerase II inhibitionObserved in benzene-1,2-diamine derivatives
AntioxidantFree radical scavenging via amine groupsCommon in aromatic diamines

Challenges and Future Directions

  • Synthetic Yield Optimization:

    • Screen alternative coupling reagents (e.g., EDC/HOBt) for methoxy installation.

  • Stability Studies:

    • Assess oxidative degradation under accelerated conditions (40°C/75% RH).

  • Biological Screening:

    • Prioritize in vitro assays against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator